molecular formula C7H10O5 B121046 Dimethyl 3-oxopentanedioate CAS No. 1830-54-2

Dimethyl 3-oxopentanedioate

Cat. No.: B121046
CAS No.: 1830-54-2
M. Wt: 174.15 g/mol
InChI Key: RNJOKCPFLQMDEC-UHFFFAOYSA-N
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Description

Dimethyl 3-oxopentanedioate (CAS 1830-54-2), also known as dimethyl 3-oxoglutarate or dimethyl 1,3-acetonedicarboxylate, is a diester derivative of 3-oxopentanedioic acid. Its molecular formula is C₇H₁₀O₅, with a molecular weight of 174.15 g/mol . The compound features two methyl ester groups and a central ketone moiety, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Dimethyl 1,3-acetonedicarboxylate, also known as Dimethyl 3-oxopentanedioate or Dimethyl acetone-1,3-dicarboxylate, is a highly reactive compound with a wide range of applications in organic synthesis .

Target of Action

The primary targets of Dimethyl 1,3-acetonedicarboxylate are various reactants in organic synthesis. It interacts with reactants such as 3-methoxalyl, 3-polyfluoroacyl, and 3-aroylchromones, as well as 1,3-diphenylacetone . These reactants play a crucial role in the formation of functionalized compounds with potential applications in sunscreen agents for UV protection, pharmaceuticals, and agrochemicals .

Mode of Action

Dimethyl 1,3-acetonedicarboxylate undergoes reactions primarily at the C-2 atom of the chromone system when combined with various reactants . These reactions result in pyrone ring-opening and subsequent formal [3 + 3] cyclocondensation . The specific compound synthesized depends on the substituent present at the 3-position of the reactant .

Biochemical Pathways

The biochemical pathways affected by Dimethyl 1,3-acetonedicarboxylate involve the synthesis of highly functionalized molecules. These molecules can be used as synthetic intermediates in the development of pharmaceuticals and agrochemicals . Furthermore, it is employed in the synthesis of functionally embellished o-Alkynylbenzoates or Furan-3 (2H)-ones .

Result of Action

The result of Dimethyl 1,3-acetonedicarboxylate’s action is the formation of functionalized compounds with diverse applications. For instance, it leads to the formation of functionalized 2-hydroxybenzophenones, 6H-benzo[c]chromenes, and benzo[c]coumarins . These compounds can be considered as potential scaffolds for creating new sunscreen agents that protect against harmful ultraviolet (UV) radiation .

Action Environment

The action of Dimethyl 1,3-acetonedicarboxylate is influenced by environmental factors such as the presence of other reactants and the pH of the reaction environment . Its high reactivity and excellent solubility make it stable under normal conditions, with a boiling point of 236-238 °C and a flash point of 125 °C .

Biological Activity

Dimethyl 3-oxopentanedioate, also known as dimethyl 3-oxoadipate, is a compound that falls under the category of β-keto esters. Its structure consists of a five-carbon backbone with two ester functional groups and a ketone, making it a versatile building block in organic synthesis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C7H10O5C_7H_{10}O_5 and can be represented structurally as follows:

O C CO 2CH 3 CO 2CH 3 \text{O C CO 2CH 3 CO 2CH 3 }

This compound features two ester groups that contribute to its reactivity and biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds derived from this compound. For instance, derivatives synthesized from this compound have demonstrated significant cytotoxic effects against various cancer cell lines. One study reported that modifications to the core structure enhanced the antiproliferative activity, with some derivatives exhibiting IC50 values comparable to established chemotherapeutic agents like cisplatin .

The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, several hypotheses suggest that its activity may involve:

  • Inhibition of Enzymatic Pathways : Compounds derived from this compound may inhibit key enzymes involved in cancer metabolism or proliferation.
  • Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

Case Study 1: Synthesis and Evaluation of Derivatives

A research team synthesized a series of derivatives from this compound and evaluated their biological activities against human cancer cell lines. The study found that certain modifications significantly increased cytotoxicity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

Case Study 2: In Vivo Efficacy

In vivo studies using xenograft models demonstrated that selected derivatives not only inhibited tumor growth but also showed favorable pharmacokinetic profiles. This indicates potential for further development into therapeutic agents .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Property Observation
Molecular Formula C7H10O5
IC50 (Cancer Cell Lines) Ranges from 0.06 μM to values comparable to cisplatin
Mechanism of Action Potential inhibition of metabolic enzymes; apoptosis induction
In Vivo Efficacy Significant tumor growth inhibition in xenograft models

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing dimethyl 3-oxopentanedioate, and how do reaction conditions influence yield?

this compound is synthesized via esterification of 3-oxopentanedioic acid with methanol under acidic catalysis. Key factors include temperature control (typically 60–80°C), stoichiometric ratios of reactants, and removal of water to drive the reaction to completion. Alternative methods involve cyclization reactions with hydrazine derivatives in ethanol under reflux (e.g., forming pyrazoline–coumarin derivatives) .

Reaction ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher yields at controlled exothermic conditions
SolventEthanolFacilitates cyclization in heterocyclic synthesis
CatalystPiperidineAccelerates condensation and cyclization steps

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1^1H NMR (δ 3.7–3.8 ppm for methoxy groups; δ 2.5–3.0 ppm for ketone-adjacent protons).
  • IR : Strong C=O stretches at ~1740 cm1^{-1} (ester) and ~1710 cm1^{-1} (ketone).
  • GC-MS : Retention time and fragmentation patterns confirm molecular weight (174.15 g/mol) and purity .

Q. How does the compound’s solubility influence its use in organic synthesis?

this compound is highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol (~120 g/L at 20°C). This solubility profile makes it suitable for nucleophilic acyl substitution reactions in homogeneous phases .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways involving this compound in multicomponent reactions?

Density Functional Theory (DFT) calculations predict transition states and intermediates in cycloaddition reactions. For example, in pyrazole synthesis, modeling the nucleophilic attack of hydrazine on the ketone group reveals energy barriers, guiding solvent and catalyst selection .

Computational ParameterApplication
Gibbs Free Energy (ΔG)Predicts reaction feasibility
Solvent Polarity (ε)Optimizes dielectric environment for charge separation

Q. What strategies resolve contradictions in kinetic data for this compound-mediated reactions?

Discrepancies in rate constants often arise from competing reaction mechanisms (e.g., keto-enol tautomerism). Triangulate data via:

  • In situ IR spectroscopy to monitor intermediate formation.
  • Isotopic labeling (13^{13}C at ketone positions) to trace reaction pathways.
  • Multivariate regression to deconvolute overlapping kinetic contributions .

Q. How do steric and electronic effects of substituents impact the reactivity of this compound in cyclocondensation reactions?

Electron-withdrawing groups (e.g., nitro) on aryl hydrazines increase electrophilicity at the ketone, accelerating cyclization. Steric hindrance near the reaction site, however, reduces accessibility. Experimental validation via Hammett plots correlates substituent effects with rate constants .

Q. Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing derivatives of this compound?

  • Standardized workup : Acidic quenching (pH 4–5) to precipitate byproducts.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.
  • Quality control : HPLC purity >98% and 1^1H NMR integration ratios .

Q. How can researchers integrate experimental data with literature reviews to identify gaps in this compound applications?

  • Systematic reviews : Use databases like SciFinder to map synthetic applications (e.g., heterocyclic chemistry, polymer precursors).
  • Meta-analysis : Compare reported yields and conditions to identify understudied areas (e.g., enantioselective catalysis) .

Q. Data Contradictions and Validation

Q. Why do reported melting points for this compound vary across studies?

Variations (e.g., 16–17°C vs. 18–20°C) stem from polymorphic forms or impurities. Mitigate by:

  • DSC analysis to confirm thermal behavior.
  • Strict drying protocols to remove residual solvents .

Q. Ethical and Safety Guidelines

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to prevent aerosol inhalation (PAC-1: 15 mg/m³).
  • Spill management : Absorb with silica gel and dispose as hazardous waste .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl 3-Oxopentanedioate (CAS 105-50-0)

Molecular Formula : C₉H₁₄O₅
Molecular Weight : 202.21 g/mol

Key Differences:

  • Ester Groups: Ethyl esters (vs.
  • Reactivity : In and , diethyl 3-oxopentanedioate reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form intermediates for pyrimidine derivatives, suggesting slower reaction kinetics compared to the methyl analog due to steric hindrance .
  • Applications: Primarily used in pyrimidine synthesis (e.g., ethyl 2-amino-4-(2-ethoxycarbonylmethyl)pyrimidine-5-carboxylate) .

Methyl 3-Oxopentanoate (CAS 30414-53-0)

Molecular Formula : C₆H₁₀O₃
Molecular Weight : 130.14 g/mol

Key Differences:

  • Structure: A monoester with a single methyl group and a ketone.
  • Reactivity : Lacks the dual reactivity of dimethyl 3-oxopentanedioate, limiting its use in multi-component reactions. However, it is effective in simpler condensations (e.g., esterification or ketone-based reactions) .
  • Applications : Used as a building block in fragrances and pharmaceuticals due to its β-ketoester functionality .

Ethyl 3-Oxopentanoate (CAS 4949-44-4)

Molecular Formula : C₇H₁₂O₃
Molecular Weight : 144.17 g/mol

Key Differences:

  • Ester Group : Ethyl ester provides intermediate lipophilicity between methyl and longer-chain esters.
  • Applications : Less commonly reported in heterocycle synthesis but used in specialty chemical manufacturing .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 1830-54-2 C₇H₁₀O₅ 174.15 Pyridinones, bispidines, spiro compounds
Diethyl 3-oxopentanedioate 105-50-0 C₉H₁₄O₅ 202.21 Pyrimidine derivatives
Methyl 3-oxopentanoate 30414-53-0 C₆H₁₀O₃ 130.14 Fragrances, pharmaceuticals
Ethyl 3-oxopentanoate 4949-44-4 C₇H₁₂O₃ 144.17 Specialty chemicals

This compound

  • Multi-Component Reactions: Its dual ester and ketone groups enable participation in cyclocondensations. For instance, Koohshari et al. synthesized pyranopyrazoles by reacting it with carbonyl compounds in water/ethanol .
  • Spirocyclization: Du et al. (2015) demonstrated enantioselective spirocyclization using alkyl 3-oxopentanedioate monoamide derivatives, highlighting the impact of ester modifications on reactivity .

Diethyl vs. Dimethyl Analogs

  • Steric Effects : Ethyl esters in diethyl 3-oxopentanedioate may slow reactions compared to the methyl variant, as seen in pyrimidine synthesis .
  • Byproduct Formation: Larger ester groups can influence reaction pathways, favoring certain intermediates (e.g., enaminones in pyrimidine formation) .

Preparation Methods

Esterification of 3-Oxopentanedioic Acid

The most direct route to dimethyl 3-oxopentanedioate involves the esterification of 3-oxopentanedioic acid with methanol. This method leverages classic acid-catalyzed esterification, where the diacid reacts with excess methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid .

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the carboxylic acid group, followed by nucleophilic attack by methanol to form the ester. A two-step process is often employed to ensure complete esterification of both carboxylic acid groups. Typical conditions involve refluxing the diacid in methanol with concentrated sulfuric acid (5–10 mol%) for 12–24 hours . For example:

3-Oxopentanedioic acid+2CH3OHH2SO4Dimethyl 3-oxopentanedioate+2H2O\text{3-Oxopentanedioic acid} + 2\,\text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + 2\,\text{H}2\text{O}

Yields for this method typically range from 70% to 85%, depending on the purity of the starting diacid and the efficiency of water removal (e.g., using molecular sieves or a Dean-Stark apparatus) .

Claisen Condensation of Methyl Acetoacetate

An alternative approach involves the Claisen condensation of methyl acetoacetate, a β-ketoester, to form the diketone backbone. This method is advantageous when the diacid is inaccessible.

Synthetic Pathway

Methyl acetoacetate undergoes base-catalyzed condensation to yield a γ-diketone intermediate, which is subsequently hydrolyzed and re-esterified to form this compound:

  • Condensation :

2CH3COCH2COOCH3NaOCH3CH3COCH2CH2COOCH3+CH3OH2\,\text{CH}3\text{COCH}2\text{COOCH}3 \xrightarrow{\text{NaOCH}3} \text{CH}3\text{COCH}2\text{CH}2\text{COOCH}3 + \text{CH}_3\text{OH}

  • Hydrolysis and Re-esterification :
    The γ-diketone is hydrolyzed to 3-oxopentanedioic acid using aqueous HCl, followed by esterification with methanol .

Yield and Scalability

This method achieves moderate yields (60–75%) due to competing side reactions, such as self-condensation of methyl acetoacetate. Scalability is limited by the need for precise pH control during hydrolysis .

Oxidation of Dimethyl 3-Hydroxypentanedioate

Selective oxidation of the hydroxyl group in dimethyl 3-hydroxypentanedioate provides a targeted route to the ketone functionality.

Oxidizing Agents and Conditions

Common oxidizing agents include:

  • Jones Reagent (CrO₃/H₂SO₄) : Effective but environmentally hazardous.

  • Pyridinium Chlorochromate (PCC) : Milder conditions, suitable for acid-sensitive substrates.

  • Swern Oxidation (Oxalyl chloride/DMSO) : Avoids over-oxidation and is compatible with ester groups .

A representative reaction using PCC is shown below:

Dimethyl 3-hydroxypentanedioatePCC/CH2Cl2Dimethyl 3-oxopentanedioate\text{Dimethyl 3-hydroxypentanedioate} \xrightarrow{\text{PCC/CH}2\text{Cl}2} \text{this compound}

Yields range from 65% to 90%, with Swern oxidation providing the highest selectivity .

Transesterification of Diethyl 3-Oxopentanedioate

Transesterification offers a route to the dimethyl ester from its diethyl analogue, which is more commonly reported in literature .

Methodology

Diethyl 3-oxopentanedioate reacts with excess methanol in the presence of a titanium(IV) isopropoxide catalyst:

Diethyl 3-oxopentanedioate+2CH3OHTi(OiPr)4Dimethyl 3-oxopentanedioate+2C2H5OH\text{Diethyl 3-oxopentanedioate} + 2\,\text{CH}3\text{OH} \xrightarrow{\text{Ti(OiPr)}4} \text{this compound} + 2\,\text{C}2\text{H}5\text{OH}

This method achieves near-quantitative yields (>95%) under reflux conditions (80°C, 6–8 hours) .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)Key AdvantagesLimitations
Esterification3-Oxopentanedioic acid70–85Direct, high atom economyDiacid scarcity, side reactions
Claisen CondensationMethyl acetoacetate60–75Avoids diacid requirementMulti-step, moderate yields
Oxidation3-Hydroxy ester65–90High selectivityRequires hydroxylated precursor
TransesterificationDiethyl ester>95High yield, simple conditionsRequires diethyl ester intermediate

Experimental Considerations

Purification Techniques

  • Distillation : Effective for removing excess methanol or ethanol.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) resolves esterification byproducts .

  • Recrystallization : this compound crystallizes from cold diethyl ether as colorless needles .

Properties

IUPAC Name

dimethyl 3-oxopentanedioate
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InChI

InChI=1S/C7H10O5/c1-11-6(9)3-5(8)4-7(10)12-2/h3-4H2,1-2H3
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InChI Key

RNJOKCPFLQMDEC-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)CC(=O)CC(=O)OC
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Molecular Formula

C7H10O5
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DSSTOX Substance ID

DTXSID5062007
Record name Dimethyl 3-oxoglutarate
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Molecular Weight

174.15 g/mol
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Physical Description

Light yellow liquid; [Sigma-Aldrich MSDS]
Record name Dimethyl 3-oxoglutarate
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CAS No.

1830-54-2
Record name 1,5-Dimethyl 3-oxopentanedioate
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